1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Description
Properties
IUPAC Name |
1-tert-butyl-5-(3-morpholin-4-yl-3-oxopropyl)pyrazolo[3,4-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O3/c1-16(2,3)21-14-12(10-18-21)15(23)20(11-17-14)5-4-13(22)19-6-8-24-9-7-19/h10-11H,4-9H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOUJAWWXDTXID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C2=C(C=N1)C(=O)N(C=N2)CCC(=O)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(tert-butyl)-5-(3-morpholino-3-oxopropyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
The compound has the following structural formula:
- Molecular Formula : C₁₄H₁₈N₄O₂
- Molecular Weight : 278.32 g/mol
Research indicates that this compound may exhibit a range of biological activities through various mechanisms:
- Inhibition of Protein Kinases : Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been shown to inhibit protein kinases, which play critical roles in cell signaling pathways. For instance, derivatives have demonstrated potent inhibition of Src family kinases, suggesting potential applications in cancer therapy .
- Antiparasitic Activity : The compound's structure suggests potential activity against parasitic infections. A related pyrazolo[3,4-d]pyrimidine was found to inhibit Cryptosporidium phosphodiesterase, leading to significant antiparasitic effects in vitro and in vivo .
Table 1: Biological Activity Summary
| Activity Type | Target/Pathway | Reference |
|---|---|---|
| Protein Kinase Inhibition | Src Family Kinases | |
| Antiparasitic | Cryptosporidium PDE Inhibition | |
| Cytotoxicity | Cancer Cell Lines |
Case Studies
- Anticancer Properties :
- Antiparasitic Efficacy :
Research Findings
Recent studies have focused on optimizing the biological activity of pyrazolo[3,4-d]pyrimidines by modifying substituents on the core structure. These modifications have been shown to enhance selectivity and potency against specific biological targets.
Table 2: Structure-Activity Relationship (SAR)
| Compound Variant | Modification | Biological Activity |
|---|---|---|
| SLU-2815 | Benzoic Acid Position Variation | PDE Inhibition (Cryptosporidium) |
| Benzoxaborole Derivative | Bioisosteric Replacement | Increased Potency (10-fold) |
Scientific Research Applications
Research indicates that compounds within the pyrazolo[3,4-d]pyrimidine class exhibit a range of biological activities, including:
Antitumor Activity : Several studies have reported that pyrazolo[3,4-d]pyrimidine derivatives demonstrate significant cytotoxic effects against various cancer cell lines.
Antimicrobial Properties : The structural characteristics suggest potential efficacy against bacterial and viral pathogens.
Table 1: Summary of Biological Activities
While specific mechanisms for this compound are not fully elucidated in current literature, related compounds have shown the following modes of action:
Enzyme Inhibition : Some derivatives inhibit enzymes such as Aldehyde Dehydrogenase (ALDH), which is implicated in chemotherapy resistance.
Case Study: ALDH Inhibition
A study highlighted that similar pyrazolo[3,4-d]pyrimidine compounds inhibited ALDH isoforms effectively in ovarian cancer models. This suggests that this compound may also possess similar properties worth investigating further.
Case Study: Antimicrobial Efficacy
In vitro studies demonstrated that derivatives of pyrazolo[3,4-d]pyrimidine exhibited antimicrobial activity against various strains of bacteria and fungi. This opens avenues for the development of new antimicrobial agents.
Future Research Directions
Given the promising structural characteristics and preliminary biological data, future research should focus on:
- In Vitro Studies : To confirm antitumor and antimicrobial efficacy across various cell lines.
- Mechanistic Studies : To elucidate specific pathways affected by this compound.
- Pharmacokinetic Profiling : To assess absorption, distribution, metabolism, and excretion (ADME) properties.
Chemical Reactions Analysis
Nucleophilic Substitution at the Pyrimidine Ring
The pyrimidin-4(5H)-one core contains electrophilic sites susceptible to nucleophilic attack, particularly at positions activated by electron-withdrawing groups. For example:
-
The tert-butyl group at position 1 enhances steric hindrance, directing substitutions to the less hindered pyrimidine ring.
Functionalization of the Morpholino-3-oxopropyl Side Chain
The morpholino-3-oxopropyl moiety undergoes reactions typical of ketones and tertiary amines:
Ketone Reduction
Morpholino Ring Opening
Under acidic conditions (e.g., HCl/dioxane), the morpholine ring can undergo hydrolysis to yield a secondary amine and ketone fragments.
Pyrazole Ring Modifications
The pyrazole ring exhibits reactivity at N-H and C-3 positions:
-
The tert-butyl group suppresses electrophilic substitution at adjacent positions.
Stability Under Physicochemical Conditions
The compound demonstrates variable stability:
Cross-Coupling Reactions
The pyrazolo[3,4-d]pyrimidine scaffold participates in palladium-catalyzed couplings:
Pharmacophore-Specific Reactivity
In medicinal chemistry contexts, the compound’s morpholino and pyrimidinone groups are tailored for target engagement:
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
The table below compares key physicochemical parameters of the target compound with structurally related analogues:
Notes:
- Molecular weight for the target compound (*) is estimated based on structural similarity.
- The morpholino-3-oxopropyl group in the target compound likely enhances solubility in polar solvents compared to purely aromatic substituents (e.g., phenyl or benzyl groups) .
- Thioether-containing analogues (e.g., 84a) exhibit higher molecular weights and distinct hydrogen-bonding capabilities due to sulfur’s polarizability .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized to improve yield?
Methodological Answer: The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves multi-step reactions with careful selection of solvents, catalysts, and purification methods. For example:
- Step 1: Condensation of precursors (e.g., pyrazoloamine derivatives) with activated carbonyl compounds (e.g., ethyl 2-benzoyl-3,3-bis(methylthio)acrylate) in toluene under reflux, catalyzed by trifluoroacetic acid (TFA) (30 mol%), yields intermediates .
- Step 2: Functionalization of intermediates via nucleophilic substitution or coupling reactions. For instance, alkylation with tert-butyl groups can be achieved using tert-butyl halides in acetonitrile, followed by recrystallization for purification .
Optimization Tips: - Use polar aprotic solvents (e.g., acetonitrile) to enhance reaction rates.
- Monitor reaction progress via TLC or HPLC.
- Purify via recrystallization (e.g., from acetonitrile) to remove unreacted starting materials .
Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- 1H/13C NMR: Essential for confirming substituent positions and stereochemistry. For example, tert-butyl groups show distinct singlet peaks at ~1.4 ppm (1H NMR), while morpholino protons resonate as multiplet signals between 3.4–3.7 ppm .
- IR Spectroscopy: Validates functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the morpholino-3-oxopropyl moiety) .
- Mass Spectrometry (HRMS): Confirms molecular weight and fragmentation patterns, critical for verifying synthetic success .
Q. What strategies enhance the solubility and stability of this compound in aqueous solutions for in vitro studies?
Methodological Answer:
- Co-solvents: Use DMSO (≤10% v/v) to pre-dissolve the compound before dilution in buffered solutions (e.g., PBS, pH 7.4) .
- Salt Formation: Convert the free base to a hydrochloride salt (if applicable) to improve aqueous solubility.
- Lyophilization: Stabilize the compound by lyophilizing from tert-butanol/water mixtures, ensuring long-term storage stability .
Q. How can researchers validate the purity of synthesized batches, and which analytical methods are most reliable?
Methodological Answer:
- HPLC-PDA: Use reverse-phase C18 columns with gradient elution (e.g., water/acetonitrile + 0.1% TFA) to assess purity (>95% by area under the curve) .
- Elemental Analysis: Verify C, H, N content within ±0.4% of theoretical values.
- Melting Point: Consistency in melting points across batches indicates purity (e.g., sharp melting at 133°C for related pyrazolo[3,4-b]pyridines) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate pyrazolo[3,4-d]pyrimidine derivatives?
Methodological Answer:
- Variable Substituents: Synthesize analogs with modifications to the tert-butyl, morpholino, or propyl groups. For example, replace tert-butyl with cyclopropyl to assess steric effects .
- Biological Assays: Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to identify critical substituents .
- Data Analysis: Use multivariate regression models to correlate substituent properties (e.g., logP, polar surface area) with activity .
Q. What methodological approaches resolve contradictions in biological activity data across assay systems?
Methodological Answer:
- Assay Replication: Repeat experiments under standardized conditions (e.g., fixed ATP concentrations in kinase assays) to minimize variability .
- Orthogonal Assays: Confirm activity using alternative methods (e.g., surface plasmon resonance for binding affinity vs. enzymatic activity assays) .
- Meta-Analysis: Systematically review literature to identify confounding variables (e.g., cell line-specific expression of off-target proteins) .
Q. How can computational modeling predict target interactions and guide synthetic prioritization?
Methodological Answer:
- Molecular Docking: Use software like AutoDock Vina to dock the compound into crystal structures of target proteins (e.g., PDB: A1IZ9). Prioritize analogs with improved binding scores (ΔG < -8 kcal/mol) .
- MD Simulations: Perform 100-ns simulations in explicit solvent to assess binding stability (e.g., root-mean-square deviation <2 Å) .
- QSAR Modeling: Train models on existing data to predict bioactivity of virtual libraries, reducing synthetic workload .
Q. What experimental designs assess metabolic stability in hepatic microsomal assays?
Methodological Answer:
- In Vitro Setup: Incubate the compound (1–10 µM) with human liver microsomes (0.5 mg/mL) and NADPH (1 mM) at 37°C. Terminate reactions at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile .
- Analytical Method: Quantify parent compound depletion using LC-MS/MS. Calculate half-life (t1/2) via first-order kinetics.
- CYP Inhibition Screening: Co-incubate with CYP isoform-specific substrates (e.g., midazolam for CYP3A4) to identify metabolic pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
